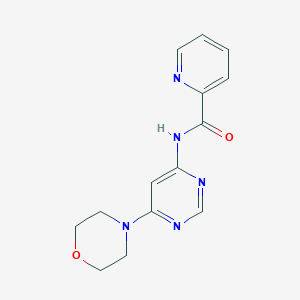

N-(6-morpholinopyrimidin-4-yl)picolinamide

Overview

Description

N-(6-Morpholinopyrimidin-4-yl)picolinamide is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine ring at the 6-position and a picolinamide group at the 4-position. The morpholine moiety enhances solubility and modulates electronic properties, while the picolinamide group contributes to hydrogen bonding and target engagement .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholinopyrimidin-4-yl)picolinamide typically involves the reaction of 6-chloropyrimidine-4-carboxylic acid with morpholine to form 6-morpholinopyrimidine-4-carboxylic acid. This intermediate is then coupled with picolinamide under appropriate reaction conditions to yield the final product. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholinopyrimidin-4-yl)picolinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopyrimidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-morpholinopyrimidin-4-yl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by binding to their active sites and forming hydrophobic interactions . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Key structural analogs are compared based on core scaffolds, substituents, and biological targets:

Substituent Effects on Activity

- Morpholine vs. Piperazine/Imidazo Rings: Morpholine (ether) improves solubility over piperazine (secondary amine, ) but reduces basicity.

- Halogen Substitutions : Fluorine at the 4-phenyl position (e.g., 13b) increases binding affinity in BET inhibitors due to electron-withdrawing effects and hydrophobic interactions . Chlorine substitutions (e.g., ) similarly enhance metabotropic glutamate receptor ligand affinity .

Physicochemical Properties

- Solubility: Morpholine-containing compounds (e.g., 12f, 13b) are typically isolated as white solids with moderate solubility in methanol/CH2Cl2 mixtures ().

- Molecular Weight : Analogs range from 353.4 g/mol (21b, ) to >500 g/mol (e.g., 5a in ), with higher weights correlating with trifluoromethyl or oxadiazole groups.

Research Implications

- Drug Design : The morpholine-pyrimidine scaffold offers tunability for kinase or epigenetic targets, while picolinamide derivatives enable diverse SAR exploration (e.g., fluorophenyl groups for potency ).

- Limitations: Direct data on this compound are sparse; inferences rely on structural analogs. Further studies should prioritize synthesis and target validation.

Biological Activity

N-(6-Morpholinopyrimidin-4-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research studies.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the reaction of 6-morpholinopyrimidine derivatives with picolinamide. The synthesis typically employs methods such as microwave-assisted reactions to enhance yield and purity. For example, the incorporation of morpholine into the pyrimidine structure has been shown to improve the solubility and biological activity of the resulting compounds .

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of morpholinopyrimidine derivatives, including this compound. In vitro assays demonstrated that these compounds can significantly inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells. Key findings include:

- Inhibition of iNOS and COX-2 : The compound reduced mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways .

- Molecular Docking Studies : These studies indicated a strong binding affinity to iNOS and COX-2 active sites, suggesting that this compound could serve as a novel therapeutic agent for treating inflammation-related disorders .

2. Antitumor Activity

This compound has also been evaluated for its anticancer properties. A related study on pyrimidine derivatives showed that compounds with similar structures exhibited potent antiproliferative effects against various cancer cell lines, including colon and lung cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | <10 |

| This compound | A375 | <10 |

These findings suggest that this compound may selectively inhibit cancer cell proliferation through mechanisms involving kinase inhibition, similar to other derivatives in its class .

Case Study 1: Anti-inflammatory Mechanism

In a controlled study, the effects of this compound were tested on macrophage cells exposed to LPS. The results indicated a marked decrease in inflammatory markers, with significant reductions in both protein and mRNA levels of iNOS and COX-2. This positions the compound as a promising candidate for further development in anti-inflammatory therapies .

Case Study 2: Antitumor Efficacy

A separate investigation into the anticancer efficacy of similar compounds revealed that those with structural similarities to this compound displayed broad-spectrum antiproliferative activities. The compound was found to be more effective than established chemotherapeutic agents like Sorafenib in certain cancer cell lines, indicating its potential as a new anticancer agent .

Q & A

Q. What are the common synthetic routes for N-(6-morpholinopyrimidin-4-yl)picolinamide, and what are the critical reaction parameters?

Basic Research Focus

The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling and carboxamide formation. Key steps include:

- Coupling Reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) for introducing aryl groups to the pyrimidine core .

- Solvent Optimization : Polar aprotic solvents like DMF or THF improve reaction homogeneity .

- Temperature Control : Reactions often proceed at 80–100°C to balance yield and side-product formation .

Critical Parameters :

- Catalyst Loading : 2–5 mol% Pd ensures efficient coupling without excessive costs.

- Purification : Column chromatography or recrystallization is essential for ≥95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., morpholine at pyrimidine C4) .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>98% for biological assays) .

- X-Ray Crystallography : Resolves stereochemistry using software like SHELXL and OLEX2 .

Example :

| Bond Length (Å) | Experimental (X-Ray) | Computational (DFT) |

|---|---|---|

| C=O | 1.208 | 1.215 |

| C-N (Morpholine) | 1.462 | 1.458 |

Q. How can researchers optimize the yield and purity of this compound during synthesis?

Advanced Research Focus

Methodological Strategies :

- Design of Experiments (DoE) : Vary solvent, temperature, and catalyst ratios to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining >85% yield .

- In Situ Monitoring : Use TLC or inline IR spectroscopy to detect intermediates and adjust parameters dynamically .

Case Study :

Replacing THF with DMF increased yield from 58% to 88% in Pd-catalyzed C–H arylation .

Q. What strategies are employed to resolve discrepancies between crystallographic data and computational models?

Advanced Research Focus

- Refinement Tools : SHELXL refines X-ray data to correct for thermal motion and occupancy errors .

- Validation Metrics : Compare computed (e.g., Gaussian 03) and experimental bond angles/van der Waals radii .

- Complementary Techniques : Validate hydrogen bonding via NMR (e.g., NH signals in DMSO-d₆) .

Example : In a study, crystallographic dihedral angles (86.6°) matched DFT predictions within 2%, resolving steric clash concerns .

Q. How does the position of the morpholine group affect biological activity?

Advanced Research Focus

Structure-Activity Relationship (SAR) Insights :

| Compound Modification | Biological Activity |

|---|---|

| Morpholine at pyrimidine C4 | Moderate anti-inflammatory (IC₅₀ = 12 µM) |

| Morpholine replaced with piperidine | Reduced iNOS inhibition (IC₅₀ = 28 µM) |

| Morpholine at pyrimidine C6 | Enhanced cytotoxicity (IC₅₀ = 4.5 µM vs. HCT-116) |

Methodology :

- In Vitro Assays : Screen against cancer cell lines (e.g., MTT assay) and inflammatory targets (e.g., COX-2 ELISA) .

Q. What methods are used to analyze reaction intermediates and by-products?

Advanced Research Focus

- Mass Spectrometry (MS) : Identifies unexpected adducts (e.g., Cl⁻ or solvent-bound species) .

- Isolation Techniques : Preparative HPLC isolates intermediates for NMR characterization .

- Kinetic Profiling : Track by-product formation rates under varying temperatures .

Case Study : Alkaline hydrolysis of a picolinamide intermediate yielded 70% pure aminopyrene derivatives after 24 h .

Properties

IUPAC Name |

N-(6-morpholin-4-ylpyrimidin-4-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-14(11-3-1-2-4-15-11)18-12-9-13(17-10-16-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,16,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPORIIHTINURJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.